Poricoic Acid A: Discovery, Isolation, and Therapeutic Potential from Poria cocos
Poricoic Acid A: Discovery, Isolation, and Therapeutic Potential from Poria cocos
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Poria cocos, a fungus well-established in traditional Chinese medicine, is a rich reservoir of bioactive compounds. Among these, the lanostane-type triterpenoid (B12794562) Poricoic Acid A has emerged as a molecule of significant scientific interest.[1] First isolated from the surface layer of Poria cocos, this tetracyclic triterpenoid is increasingly recognized for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-fibrotic properties.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of Poricoic Acid A, detailed experimental protocols for its extraction and analysis, and an exploration of its mechanisms of action through key signaling pathways.
Chemical and Physical Properties
Poricoic Acid A, with the molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.7 g/mol , is structurally identified as 16α-hydroxy-3,4-secolanosta-4(28),7,9(11),24(31)-tetraen-3,21-dioic acid.[1] Its definitive identification is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₆O₅ | [1] |
| Molecular Weight | 498.7 g/mol | [1] |
| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2- carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,7,8- hexahydrocyclopenta[a]naphth alen-3-yl]-6-methyl-5- methylideneheptanoic acid | [1] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
| Purity | 95%~99% | [4] |
Discovery and Isolation from Poria cocos
The isolation of Poricoic Acid A from the dried sclerotium of Poria cocos is a meticulous, multi-step process that begins with solvent extraction and is followed by advanced chromatographic purification techniques to achieve a high degree of purity.[1] The concentration of Poricoic Acid A in the raw material can vary, with quantitative analysis by HPLC indicating a range of 0.156 to 0.885 mg/g.[1]
Quantitative Yield of Poricoic Acid A
| Source Material | Analytical Method | Poricoic Acid A Content (mg/g) | Reference(s) |
| Poria cocos (Fushen) | UPLC | 0.156 ± 0.103 to 0.885 ± 0.306 | [1] |
Experimental Protocol: Extraction and Purification
This protocol outlines a common and effective method for the extraction and purification of Poricoic Acid A from Poria cocos.
1. Preparation of Raw Material:
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The dried sclerotium of Poria cocos is pulverized into a fine powder to maximize the surface area for efficient extraction.[1]
2. Solvent Extraction:
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The powdered material is subjected to extraction with 80% ethanol.[5] This can be achieved through maceration at room temperature for 24 hours or via reflux extraction at an elevated temperature.[5]
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The resulting extract is filtered to remove solid residues, and the solvent is subsequently evaporated under reduced pressure to yield a crude extract.[1]
3. Chromatographic Purification:
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High-Speed Countercurrent Chromatography (HSCCC): This technique is employed for the initial purification of the crude extract.[1] The fractions containing Poricoic Acid A are identified and pooled, achieving a purity of approximately 92%.[1]
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Preparative High-Performance Liquid Chromatography (prep-HPLC): The pooled fractions from HSCCC are further purified using a preparative HPLC system, typically with a C18 column.[1] A gradient of methanol (B129727) and 0.1% aqueous acetic acid is commonly used as the mobile phase.[1]
-
The peak corresponding to Poricoic Acid A is collected, and the solvent is evaporated to yield the final product with a purity exceeding 95%.[1]
Biological Activities and Signaling Pathways
Poricoic Acid A exhibits a remarkable spectrum of biological activities, with extensive research focused on its anti-cancer, anti-inflammatory, and anti-fibrotic effects.[1][2] These therapeutic actions are mediated through the modulation of several critical signaling pathways.
Anti-Cancer Activity
Poricoic Acid A has demonstrated significant anti-tumor effects in various cancer cell lines.[2] Its mechanisms of action include inducing apoptosis and autophagy, arresting the cell cycle, and inhibiting cancer cell proliferation, migration, and invasion.[2] A key target in its anti-cancer activity is the MEK/ERK signaling pathway.[6]
Experimental Protocol: Western Blot Analysis of MEK/ERK Pathway
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Cell Culture and Treatment: Cancer cell lines (e.g., H460 and H1299) are cultured and treated with varying concentrations of Poricoic Acid A for a specified duration (e.g., 24 hours).[1]
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Protein Extraction: Cells are lysed, and the total protein is extracted.[1]
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Western Blotting:
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Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against the total and phosphorylated forms of MEK1/2 and ERK1/2.[1]
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Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[2]
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Anti-Inflammatory and Anti-Fibrotic Activities
Poricoic Acid A has shown significant anti-inflammatory and anti-fibrotic properties, particularly in the context of kidney disease.[7][8] It exerts these effects by modulating key signaling pathways, including the NF-κB/MAPK and TGF-β/Smad pathways.[2][8] Furthermore, it has been found to activate AMPK, which plays a role in attenuating renal fibrosis.[3]
Experimental Protocol: Immunofluorescence for Fibrotic Markers
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Cell Culture and Induction of Fibrosis: Renal fibroblast cell lines are treated with TGF-β1 to induce a fibrotic phenotype.[1]
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Treatment with Poricoic Acid A: The cells are co-treated with TGF-β1 and varying concentrations of Poricoic Acid A.
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Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin to visualize the effects of Poricoic Acid A on the extracellular matrix.[1]
Conclusion
Poricoic Acid A, a prominent triterpenoid from Poria cocos, stands out as a promising natural compound with a diverse array of pharmacological activities.[2] Its well-documented anti-cancer, anti-inflammatory, and anti-fibrotic properties, mediated through the modulation of key signaling pathways such as MEK/ERK, NF-κB/MAPK, and TGF-β/Smad, underscore its therapeutic potential.[1][2] The detailed methodologies for its isolation and purification, coupled with robust protocols for evaluating its biological activity, provide a solid foundation for further research and development. Continued investigation into the multifaceted mechanisms of Poricoic Acid A will be crucial in unlocking its full potential for the development of novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CAS 137551-38-3 | Poricoic acid A [phytopurify.com]
- 5. benchchem.com [benchchem.com]
- 6. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
